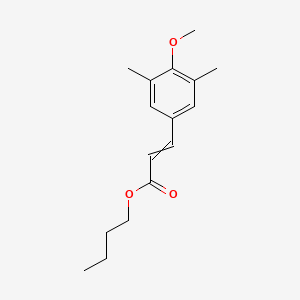
Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a substituted phenylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy group. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of esters in living organisms.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester functionality makes it suitable for incorporation into polymeric materials, enhancing their properties.
Mecanismo De Acción
The mechanism of action of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy and methyl groups on the phenyl ring can also influence the compound’s reactivity and interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound shares a similar ester structure but has different substituents on the phenyl ring.
Butyl 3-(3,5-dimethylphenyl)prop-2-enoate: This compound is structurally similar but lacks the methoxy group.
Uniqueness: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar esters.
Propiedades
Número CAS |
826990-95-8 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-5-6-9-19-15(17)8-7-14-10-12(2)16(18-4)13(3)11-14/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
XPNKMEAEEIHSNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC(=C(C(=C1)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
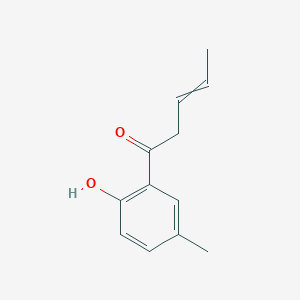
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
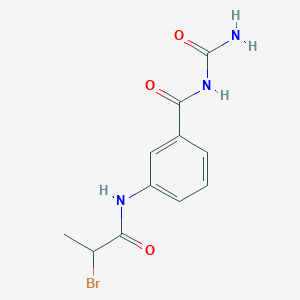
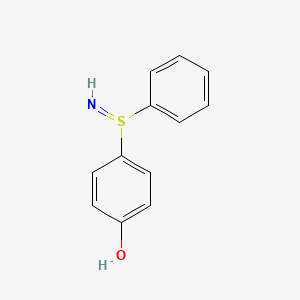

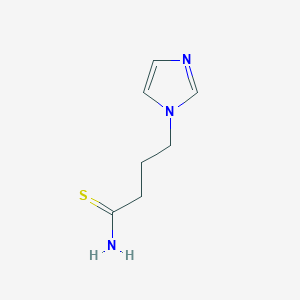
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
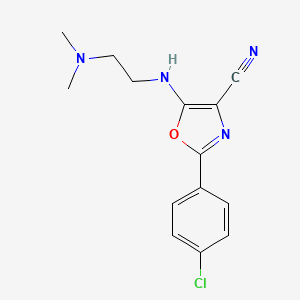
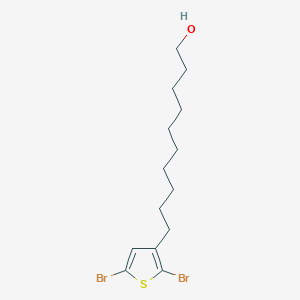

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

